(S)-2-chloro-1-(pyrazin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-chloro-1-(pyrazin-2-yl)ethanol is a chiral organic compound characterized by the presence of a chlorine atom, a pyrazine ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)-2-chloro-1-(pyrazin-2-yl)ethanol typically begins with pyrazine and (S)-2-chloroethanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (S)-2-chloro-1-(pyrazin-2-yl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia or primary amines can be used under basic conditions.
Major Products
Oxidation: Pyrazin-2-yl ketones or aldehydes.
Reduction: Pyrazin-2-yl alcohols or amines.
Substitution: Various substituted pyrazin-2-yl derivatives.
Scientific Research Applications
Chemistry
(S)-2-chloro-1-(pyrazin-2-yl)ethanol is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules, such as enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic properties, including its use as a building block in the synthesis of pharmaceutical agents.
Industry
In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which (S)-2-chloro-1-(pyrazin-2-yl)ethanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring can engage in π-π interactions, while the ethanol moiety can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-chloro-1-(pyrazin-2-yl)ethanol: The enantiomer of (S)-2-chloro-1-(pyrazin-2-yl)ethanol, differing in its stereochemistry.
2-chloro-1-(pyridin-2-yl)ethanol: A similar compound where the pyrazine ring is replaced with a pyridine ring.
2-chloro-1-(quinolin-2-yl)ethanol: Another analog with a quinoline ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the pyrazine ring, which imparts distinct electronic and steric properties. These features make it particularly useful in asymmetric synthesis and as a precursor for chiral drugs.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial processes. Understanding its preparation, reactions, and applications can lead to the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C6H7ClN2O |
---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
(1S)-2-chloro-1-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2/t6-/m1/s1 |
InChI Key |
UUDOAGGITCXZJP-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=C(C=N1)[C@@H](CCl)O |
Canonical SMILES |
C1=CN=C(C=N1)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.